
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is a fluorinated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of eight fluorine atoms attached to the indene structure, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart.
準備方法
The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- typically involves the fluorination of indene or its derivatives. One common method is the direct fluorination of indene using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production may involve more scalable methods, such as electrochemical fluorination, which allows for the efficient introduction of multiple fluorine atoms into the indene structure.
化学反応の分析
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated indanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated fluorinated indenes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated compounds like this one are often used in the study of enzyme interactions and metabolic pathways due to their unique properties.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
作用機序
The mechanism by which 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- exerts its effects is largely dependent on its interactions with other molecules. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect molecular targets and pathways, such as enzyme inhibition or activation, by altering the compound’s binding affinity and specificity.
類似化合物との比較
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- can be compared with other fluorinated indenes and indanes, such as:
1H-Indene, 2,3,4,5,6,7-hexahydro-: This compound has fewer fluorine atoms and different hydrogenation levels, leading to distinct chemical properties.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another fluorinated derivative with unique structural features and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: A chlorinated analog that highlights the differences in reactivity and applications between fluorinated and chlorinated compounds.
The uniqueness of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it valuable for various specialized applications.
特性
CAS番号 |
36954-58-2 |
|---|---|
分子式 |
C9F8 |
分子量 |
260.08 g/mol |
IUPAC名 |
1,1,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9F8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
InChIキー |
RCYYJAWAODHLBB-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C2F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


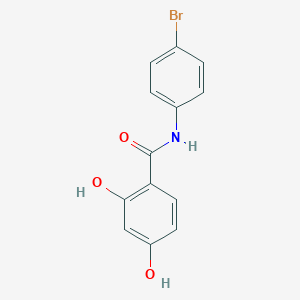
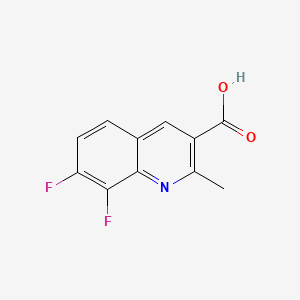
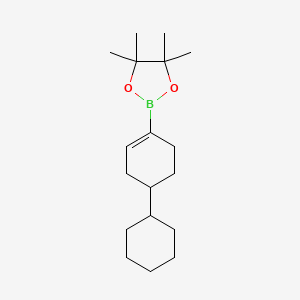
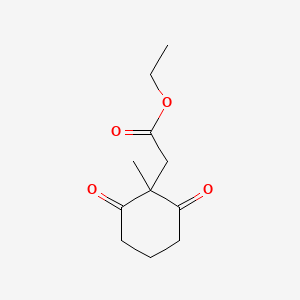
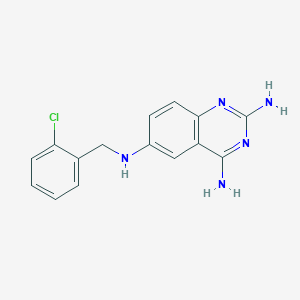
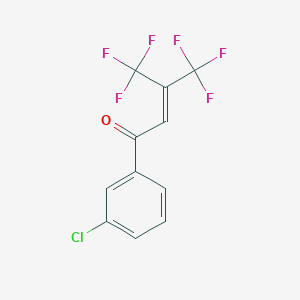
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

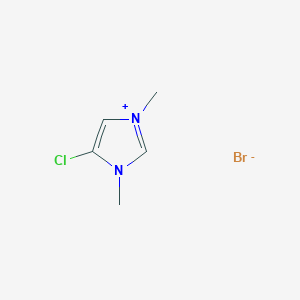
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
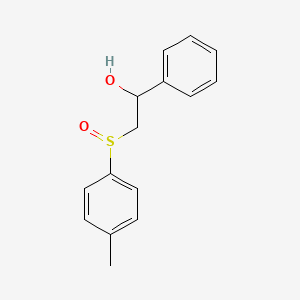
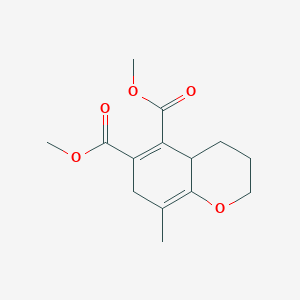
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

